molecular formula C24H21N3O2S B2664407 4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895416-92-9

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2664407
CAS No.: 895416-92-9
M. Wt: 415.51
InChI Key: WPNCUCBDKWRUSX-UHFFFAOYSA-N
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Description

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of compounds related to "4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide" involve the development of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds are synthesized through various chemical reactions, demonstrating moderate to good binding energies when screened towards specific target proteins, indicating their potential utility in therapeutic applications (Flefel et al., 2018).

Antimicrobial and Antitumor Activities

Research on derivatives related to the chemical structure of interest reveals their antimicrobial and antitumor activities. For instance, some newly synthesized thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial properties. These compounds have undergone evaluations, indicating their effectiveness against specific microbial strains, highlighting their potential in addressing infectious diseases and contributing to the development of new antimicrobial agents (Gouda et al., 2010).

Molecular Docking and Biological Evaluation

The application of molecular docking techniques in the evaluation of compounds similar to "4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide" helps in understanding their interaction with biological targets. This approach aids in identifying compounds with significant binding affinities towards specific proteins, suggesting their potential as therapeutic agents. For example, certain cyclopalladated complexes of benzothiadiazoles have been studied for their photophysical properties, indicating their potential use in photodynamic therapy and as fluorescent markers in biological systems (Mancilha et al., 2011).

Drug Development and Therapeutic Applications

The research into compounds structurally related to "4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide" extends into their potential therapeutic applications, particularly in the development of novel drugs. For instance, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the role of such compounds in addressing tuberculosis and other bacterial infections (Jeankumar et al., 2013).

Properties

IUPAC Name

4-acetyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15-6-11-21-22(16(15)2)26-24(30-21)27(14-18-5-4-12-25-13-18)23(29)20-9-7-19(8-10-20)17(3)28/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCUCBDKWRUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.